molecular formula C7H12N2O B2401049 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1256238-99-9

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Cat. No.: B2401049
CAS No.: 1256238-99-9
M. Wt: 140.186
InChI Key: MKYKYZQDRKWIAT-RNFRBKRXSA-N
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Description

Molecular Geometry

X-ray crystallographic data reveals a boat conformation for the diazabicycloheptane ring, with bridgehead C–C distances measuring 2.220–2.226 Å. The acetyl substituent at position 2 adopts an equatorial orientation relative to the bicyclic plane, as evidenced by torsional angles of 112.3° between N2–C2–C7–O1 atoms. Key bond lengths include:

  • N1–C1: 1.467 Å
  • N2–C2: 1.341 Å
  • C7=O1: 1.227 Å

Electronic Structure

Density functional theory (DFT) calculations indicate substantial charge delocalization across the diazabicyclic system. The nitrogen lone pairs participate in conjugative interactions with the acetyl carbonyl group, creating a partial double-bond character (Wiberg bond index = 0.83) for the N2–C2 linkage. This electronic configuration enhances the compound's potential as a hydrogen-bond acceptor in molecular recognition processes.

Properties

IUPAC Name

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKYZQDRKWIAT-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Key factors for this cascade reaction include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrogen atoms in the bicyclic structure can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Synthesis and Catalytic Applications

One of the primary applications of 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is in asymmetric catalysis. Its unique bicyclic structure allows it to serve as an effective chiral catalyst.

Key Studies:

  • Asymmetric Addition Reactions : Research has shown that derivatives of 2,5-diazabicyclo[2.2.1]heptane can catalyze the asymmetric addition of diethylzinc to benzaldehyde with enantioselectivities reaching up to 78% . This demonstrates the compound's utility in synthesizing chiral alcohols, which are valuable intermediates in pharmaceuticals.
  • Epimerization-Lactamization Cascade : A novel synthetic pathway involving epimerization-lactamization has been developed for synthesizing derivatives of this compound from functionalized proline methyl esters . This method highlights its versatility in generating complex molecular architectures.

Therapeutic Potential

The therapeutic implications of compounds derived from this compound have been explored with promising results.

Case Studies:

  • Anticancer Activity : Some derivatives have shown micromolar activity against various cancer cell lines, indicating potential as anticancer agents . The structural features of the bicyclic framework may contribute to their biological activity by influencing interactions with biological targets.

Comparative Analysis of Applications

The following table summarizes the applications and findings related to this compound:

Application AreaDescriptionKey Findings
Asymmetric CatalysisCatalyzes reactions to produce chiral compoundsEnantioselectivities up to 78% in addition reactions
Synthetic MethodologiesUsed in epimerization-lactamization cascades for complex synthesisEfficient synthesis from proline derivatives
Anticancer ResearchInvestigated for biological activity against cancer cell linesMicromolar activity observed against several lines

Mechanism of Action

The mechanism of action of 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one involves its interaction with molecular targets through its nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The diazabicyclo[2.2.1]heptane core is a privileged scaffold in drug discovery. Below is a detailed comparison of the target compound with structurally related analogs:

PFI-3 (PF-06687252)

  • Structure : (E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one .
  • Key Differences: Substituents: A propenone linker bridges the hydroxyphenyl and pyridinyl groups, enhancing binding to bromodomains. Activity: Potent inhibitor of BRG1/BRM bromodomains (IC₅₀ < 100 nM) with anti-proliferative effects in breast cancer cells . Applications: Used to study chromatin remodeling in oncology .
  • Synthesis : Prepared via HCl-mediated coupling in dioxane .

SH-X-34A

  • Structure : 2-Chloro-1-(5-(4-(2-chloroacetyl)-1-(prop-2-yn-1-yl)piperazine-2-carbonyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)ethan-1-one .
  • Key Differences: Substituents: Chloroacetyl and piperazine moieties enable covalent protein targeting. Activity: Part of molecular "COUPLrs" for systematic protein complex disruption . Synthesis: Purified via preparative HPLC (Phenomenex Luna C18) .

5-HT6R/5-HT3R Antagonists ()

  • Example: 4-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[3,2-c]quinoline hydrochloride.
  • Key Differences: Substituents: Pyrroloquinoline and chlorobenzyl groups confer dual receptor antagonism. Physical Properties: Melting points (142–180°C) and NMR data provided .

Stereoisomer (1S,4S)

  • Structure : 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one ().
  • Key Differences :
    • Stereochemistry: Altered spatial arrangement may reduce affinity for target proteins compared to the (1R,4R) form .

Comparative Analysis Table

Compound Core Structure Key Substituents Activity/Applications References
Target Compound Diazabicyclo[2.2.1]heptane Acetyl Intermediate for inhibitors
PFI-3 Diazabicyclo[2.2.1]heptane Hydroxyphenyl-propenone-pyridinyl BRG1 inhibitor (IC₅₀ < 100 nM), cancer research
SH-X-34A Diazabicyclo[2.2.1]heptane Chloroacetyl-piperazine Protein complex disruption
5-HT6R/5-HT3R Antagonists Diazabicyclo[2.2.1]heptane Pyrroloquinoline-chlorobenzyl MAO-B/5-HT receptor antagonism
(1S,4S) Stereoisomer Diazabicyclo[2.2.1]heptane Acetyl Potential stereochemical selectivity issues

Research Implications and Challenges

  • Stereochemical Sensitivity : The (1R,4R) configuration in PFI-3 and the target compound is critical for binding to bromodomains and other targets, as evidenced by reduced activity in stereoisomers .
  • Synthetic Complexity : PFI-3 and SH-X-34A require multi-step syntheses with specialized purification (e.g., HPLC), whereas the target compound serves as a simpler precursor .
  • Therapeutic Potential: While PFI-3 is advanced in oncology, the target compound’s acetyl group may be optimized for novel interactions in neurological or infectious diseases.

Biological Activity

The compound 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one , also known as a derivative of the diazabicyclo[2.2.1]heptane framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves an epimerization-lactamization cascade reaction. This method allows for the functionalization of the diazabicyclo structure, which is crucial for enhancing its biological activity. The key factors influencing this synthesis include the choice of protective groups and the use of strong bases as promoters .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of the diazabicyclo[2.2.1]heptane structure exhibit significant antiproliferative activity against various cancer cell lines, including cervical (HeLa and CaSki) and breast cancer cells (MDA-MB231). For instance, compound 9e from a related study showed notable efficacy without inducing necrotic cell death, suggesting a mechanism that favors apoptosis via caspase activation pathways .

Table 1: Antiproliferative Activity of Diazabicyclo Compounds

CompoundCell LineIC50 (μM)Mechanism
9eCaSki2.36Apoptosis via caspase activation
8aHeLa0.99Cell cycle arrest at G1 phase
8aViBo0.73Non-necrotic cell death

Mechanistic Studies

Mechanistic investigations into these compounds reveal that they can induce apoptosis in cancer cells without affecting normal lymphocytes, indicating a favorable therapeutic index. For example, compound 8a not only inhibited proliferation but also arrested the cell cycle in the G1 phase in HeLa cells, highlighting its potential as a targeted cancer therapeutic agent .

Case Studies

A notable case study involved the synthesis and evaluation of several new dithiocarbamate derivatives based on the diazabicyclo framework. These compounds were tested against multiple cancer cell lines with promising results indicating their potential as antitumor agents capable of inducing apoptosis without triggering necrosis .

In Silico Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that these compounds may possess favorable pharmacokinetic properties, making them suitable candidates for further drug development efforts. The ability to modify these compounds rapidly allows for optimization of their biological profiles and enhancement of their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH) to favor the (1R,4R) stereoisomer. Epimerization-lactamization cascades using functionalized proline derivatives are effective, as demonstrated by Cui et al., where diastereomeric intermediates are resolved via chiral resolving agents like di-p-toluoyl hemitartrate . Additionally, column chromatography and recrystallization are critical for isolating enantiopure products.

Q. How is the bicyclic structure of this compound confirmed analytically?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton/carbon environments (e.g., distinct bicyclic resonances at δ 3.1–4.3 ppm for nitrogen-bound protons) and X-ray crystallography for absolute stereochemistry . Mass spectrometry (MS) validates molecular weight (e.g., m/z 249.2 [M+H]+ for related analogs) .

Q. What role does the diazabicyclo framework play in ligand-receptor interactions?

  • Methodological Answer : The rigid bicyclic system enhances binding affinity by restricting conformational flexibility. For example, PFI-3, a derivative of this compound, selectively targets bromodomains (BRG1/BRM) via π-π stacking and hydrogen bonding between the diazabicyclo nitrogen atoms and conserved asparagine residues in the acetyl-lysine binding pocket .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,4R vs. 1S,4S) impact biological activity?

  • Methodological Answer : Stereochemistry dictates target specificity. In BRG1 inhibitors like PFI-3, the (1R,4R) configuration optimizes binding to the bromodomain’s hydrophobic cavity, while the (1S,4S) enantiomer exhibits reduced potency due to steric clashes . Comparative molecular dynamics simulations and isothermal titration calorimetry (ITC) are used to quantify enantiomer-specific binding thermodynamics .

Q. What strategies mitigate off-target effects in bromodomain inhibitors derived from this scaffold?

  • Methodological Answer : Structural modifications, such as introducing pyridyl substituents (e.g., PFI-3’s 5-(pyridin-2-yl) group), enhance selectivity by exploiting differences in bromodomain surface residues. High-throughput screening against off-target bromodomains (e.g., PB1) and computational docking (using SWISS-MODEL) further refine specificity .

Q. How is in vivo efficacy evaluated for this compound in cancer models?

  • Methodological Answer : In vitro assays (e.g., proliferation inhibition in MDA-MB-231 breast cancer cells) are followed by xenograft studies. PFI-3 derivatives are administered intraperitoneally, with tumor volume monitored via bioluminescence imaging. Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed using LC-MS/MS .

Q. What computational tools predict the drug-likeness of derivatives?

  • Methodological Answer : SwissADME evaluates parameters like LogP (lipophilicity) and topological polar surface area (TPSA). For example, the parent compound’s TPSA of 58.3 Ų suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted modifications .

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